(3-Aminophenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

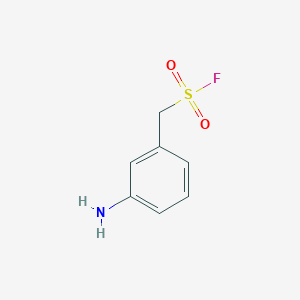

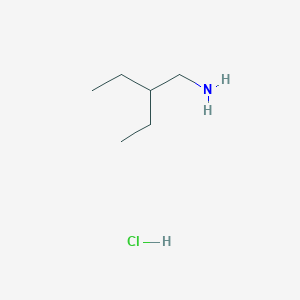

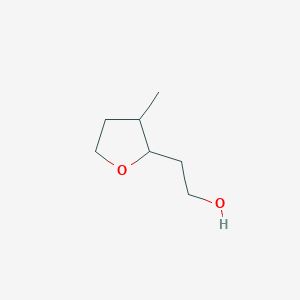

“(3-Aminophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular weight of 189.21 . The IUPAC name for this compound is also “this compound” and its InChI code is "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" . This indicates that the molecule consists of a benzene ring (phenyl group) with an amino group at the 3-position and a methanesulfonyl fluoride group attached to the benzene ring.It has a storage temperature of 4 degrees Celsius . The country of origin is UA .

科学的研究の応用

Enzyme Inhibition and Biochemical Applications

Acceleration of Acetylcholinesterase Reaction Rates : (3-Aminophenyl)methanesulfonyl fluoride is noted for its ability to influence the reaction rates of acetylcholinesterase with certain inhibitors. Substituted ammonium ions can significantly accelerate the reaction rate of the enzyme with this compound, shedding light on the enzyme's catalytic mechanisms and potential for selective inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Effect on Enzymatic Reactions : Research has explored how fluoride impacts the reactions between methanesulfonates and acetylcholinesterase, revealing that fluoride inhibits sulfonylation but not desulfonylation. This finding is crucial for understanding the selective inhibition of enzymes by fluorine-containing compounds and their potential therapeutic applications (Greenspan & Wilson, 1970).

Synthetic Chemistry and Fluorination Techniques

Novel Routes to Vinyl Fluorides : The compound has been used as a precursor in the development of new synthetic pathways. For instance, a study detailed a two-step route to vinyl fluorides starting from fluoromethyl phenyl sulfone, highlighting the compound's role in facilitating the synthesis of fluorine-containing molecules (McCarthy et al., 1990).

Development of Sulfonyl Fluoride Probes : Recent advancements have focused on the synthesis of aliphatic sulfonyl fluorides, with this compound playing a key role in the development of reactive probes for chemical biology and molecular pharmacology. This research underscores the growing interest in sulfonyl fluorides for their versatile applications in scientific research (Xu et al., 2019).

Environmental and Chemical Stability

Understanding Fluoride's Role in Environmental Stability : Studies have delved into the chemical and environmental stability of fluorine-containing compounds like this compound. Research comparing the stability and reactivity of sulfonyl fluorides with other organofluorophosphorus compounds provides insights into their potential environmental impact and safety considerations (Snow & Barger, 1988).

Safety and Hazards

“(3-Aminophenyl)methanesulfonyl fluoride” is associated with certain safety hazards. The safety information pictograms associated with this compound are GHS05 and GHS07 . The hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

特性

IUPAC Name |

(3-aminophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJCISFPCDZFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)